2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene; 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene (2-BTP) is a synthetic compound with a 97% purity. It is a colorless liquid with a boiling point of 219-220°C and a melting point of -51°C. It is soluble in polar organic solvents such as methanol, ethanol, and ethyl acetate, and is slightly soluble in water. 2-BTP has been used in a variety of research applications, and has a wide range of biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Development
The compound 2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene serves as a valuable building block in the synthesis of heterocyclic compounds. Its unique reactivity profile makes it an ideal precursor for creating diverse heterocyclic structures, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These heterocycles are of significant interest due to their broad range of applications in materials science, pharmaceuticals, and as intermediates in organic synthesis (Gomaa & Ali, 2020).
Catalysis and Organic Transformations
In catalysis, this compound could theoretically be used to facilitate various organic transformations, including three-component cyclocondensations, which are pivotal in constructing tetrahydrobenzo[b]pyrans. Tetrahydrobenzo[b]pyrans are crucial for their biological activity and potential pharmaceutical applications. The development of novel, efficient synthetic routes for these and related structures, potentially involving 2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene, is a subject of current research interest (Kiyani, 2018).
Environmental and Health Impact Studies
While the direct environmental and health impact studies of 2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene were not found, related brominated compounds have been studied for their potential effects. For example, research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which share the bromination aspect with the compound , indicates their production during combustion processes and their biological effects, which could include toxicities similar to those seen with chlorinated analogs. These studies highlight the importance of understanding the environmental fate and potential health implications of brominated organic compounds, suggesting a need for careful consideration in the use and disposal of such chemicals (Mennear & Lee, 1994).
properties
IUPAC Name |
2-[3-(2-bromoprop-2-enyl)phenoxy]oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c1-11(15)9-12-5-4-6-13(10-12)17-14-7-2-3-8-16-14/h4-6,10,14H,1-3,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWJSMBKFMWXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)OC2CCCCO2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501198192 |
Source
|
Record name | 2H-Pyran, 2-[3-(2-bromo-2-propen-1-yl)phenoxy]tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1263365-71-4 |
Source
|
Record name | 2H-Pyran, 2-[3-(2-bromo-2-propen-1-yl)phenoxy]tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran, 2-[3-(2-bromo-2-propen-1-yl)phenoxy]tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.